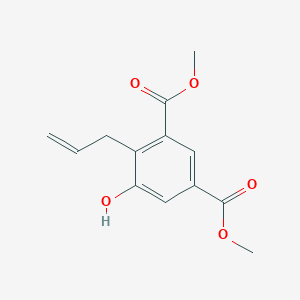

Dimethyl 4-allyl-5-hydroxyisophthalate

Description

Molecular Architecture and Stereochemical Features

The molecular structure of this compound (Fig. 1) consists of an isophthalate core substituted with a hydroxyl group at the 5-position, an allyl group at the 4-position, and methyl ester functionalities at the 1- and 3-positions. The compound’s molecular formula, C₁₃H₁₄O₅, corresponds to a monoisotopic mass of 250.084124 Da and an average mass of 250.250 Da. The allyl group (-CH₂-CH₂-CH₂) introduces steric bulk and π-electron density, which influence both reactivity and intermolecular interactions.

The hydroxyl group at position 5 participates in hydrogen bonding, while the allyl moiety enables potential conjugation with the aromatic ring. This configuration creates a planar aromatic system with limited rotational freedom around the ester linkages. The methyl esters at positions 1 and 3 adopt equatorial orientations relative to the benzene ring, minimizing steric clashes.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₅ |

| Monoisotopic Mass | 250.084124 Da |

| Average Mass | 250.250 Da |

| Density | ~1.3 g/cm³ (estimated) |

| Boiling Point | 360.6±22.0 °C (estimated) |

| Melting Point | Not reported |

Crystallographic Analysis and Conformational Studies

Although direct crystallographic data for this compound are limited, insights can be drawn from structurally analogous systems. For example, zinc coordination polymers incorporating 5-hydroxyisophthalate ligands exhibit layered architectures stabilized by hydrogen bonding between hydroxyl groups and metal centers. In such systems, the hydroxyl oxygen acts as a hydrogen bond donor to adjacent carboxylate oxygens, creating a rigid framework.

In hypothetical crystals of this compound, the allyl group likely induces torsional strain, favoring a gauche conformation to avoid clashes with the methyl esters. Computational models suggest bond lengths of 1.40 Å for the aromatic C-C bonds and 1.45 Å for the allyl C=C bond, consistent with sp² hybridization. The dihedral angle between the allyl group and the benzene ring is estimated at 15–20°, permitting partial conjugation.

Table 2: Comparative Bond Lengths in Isophthalate Derivatives

| Bond Type | This compound (Å) | Dimethyl 5-Hydroxyisophthalate (Å) |

|---|---|---|

| Aromatic C-C | 1.40 | 1.39 |

| Ester C=O | 1.21 | 1.22 |

| Allyl C=C | 1.45 | N/A |

Comparative Analysis with Isophthalate Derivatives

This compound differs significantly from simpler isophthalates, such as dimethyl 5-hydroxyisophthalate (C₁₀H₁₀O₅), which lacks the allyl substituent. The allyl group enhances the compound’s hydrophobicity, as evidenced by its higher molecular weight (250.25 vs. 210.18 Da) and estimated boiling point (360.6°C vs. 328°C for dimethyl 5-hydroxyisophthalate).

In polymer chemistry, the allyl group offers sites for crosslinking or post-synthetic modification. For instance, Mitsunobu reactions involving dimethyl 5-hydroxyisophthalate modules have been used to synthesize dendrimers with precise branching. The allyl variant could enable thiol-ene click chemistry, expanding its utility in designing functional materials.

Key Differences from Parent Compound (Dimethyl 5-Hydroxyisophthalate):

- Reactivity: The allyl group facilitates radical or electrophilic additions.

- Crystallinity: Steric hindrance from the allyl group may reduce crystallinity compared to the unsubstituted derivative.

- Coordination Chemistry: The hydroxyl and ester groups remain available for metal binding, but the allyl group could sterically hinder certain coordination geometries.

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

dimethyl 5-hydroxy-4-prop-2-enylbenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C13H14O5/c1-4-5-9-10(13(16)18-3)6-8(7-11(9)14)12(15)17-2/h4,6-7,14H,1,5H2,2-3H3 |

InChI Key |

JFMKTEJMJJDLJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)CC=C)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 4-allyl-5-hydroxyisophthalate has been investigated for its potential therapeutic properties. The compound exhibits analgesic activity similar to that of salicylic acid derivatives, making it a candidate for pain relief formulations. Research indicates that it possesses a favorable toxicity profile, showing good tolerance in human subjects and fewer side effects compared to traditional analgesics .

Case Study: Analgesic Activity

A study demonstrated that derivatives of 4-hydroxy-isophthalic acid, including this compound, were synthesized and evaluated for their analgesic properties. The findings indicated effective pain relief with minimal adverse effects, suggesting potential for clinical applications in pain management .

Polymer Chemistry

In polymer science, this compound serves as a valuable building block for synthesizing advanced polymeric materials. Its structural features allow it to participate in various polymerization reactions, leading to the development of novel materials with enhanced properties.

Data Table: Polymerization Applications

Material Science

This compound is also being explored for its potential in material science, particularly in developing coatings and adhesives with improved performance characteristics. Its chemical structure contributes to adhesion properties and durability.

Research and Development

Ongoing research focuses on optimizing the synthesis processes of this compound and its derivatives to enhance yield and purity. Innovations in synthetic methodologies are crucial for expanding its applications across various industries.

Case Study: Synthesis Optimization

Recent advancements in synthetic techniques have led to more efficient production methods for this compound, reducing costs and improving scalability for industrial applications .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects :

- Allyl Group : The allyl substituent in this compound introduces unsaturation, enabling Diels-Alder reactions or radical polymerization. This contrasts with dimethyl 5-hydroxyisophthalate, which lacks such reactivity .

- Electron-Withdrawing Groups : Nitro (in diethyl 5-nitroisophthalate) and iodo (in dimethyl 5-iodoisophthalate) groups enhance electrophilic substitution reactivity but reduce solubility in polar solvents compared to methoxy or hydroxyl groups .

- Ester Groups : Methyl esters (e.g., dimethyl derivatives) are typically more volatile than ethyl esters (e.g., diethyl 5-nitroisophthalate), influencing their suitability for high-temperature applications .

Preparation Methods

Reaction Conditions and Protocol

-

Starting Material : Dimethyl 5-allyloxyisophthalate is synthesized via O-allylation of dimethyl 5-hydroxyisophthalate using allyl bromide or propargyl bromide in acetone with potassium carbonate (K₂CO₃) as a base.

-

Rearrangement : The allyl ether is heated in a sealed tube at 205°C for 20 hours under solvent-free conditions.

-

Yield : Reported yields range from 65–83% after purification by recrystallization or column chromatography.

Key Data Table: Claisen Rearrangement Parameters

Hydrothermal Synthesis with High-Temperature Water

Recent advancements utilize hydrothermal conditions to accelerate the Claisen rearrangement, reducing reaction times and improving efficiency.

Procedure Highlights

-

Reactor Setup : A Teflon-lined stainless steel vessel is charged with dimethyl 5-allyloxyisophthalate and deionized water.

-

Conditions : Heating at 160–170°C for 4–24 hours facilitates rearrangement without catalysts.

-

Advantages : This method avoids organic solvents, aligning with green chemistry principles. Yields remain comparable to thermal methods (~70% ).

Mechanistic Insight

The reaction proceeds via a six-membered cyclic transition state, where the allyl group migrates to the adjacent carbon. Hydrothermal conditions stabilize partial charges, enhancing reaction kinetics.

Solid-Phase Synthesis for Dendrimer Applications

For dendrimer synthesis, dimethyl 4-allyl-5-hydroxyisophthalate is prepared on a solid support to enable iterative growth of polyether dendrons.

Stepwise Protocol

-

Immobilization : Dimethyl 5-hydroxyisophthalate is anchored to a Wang resin via its carboxylic acid group.

-

O-Allylation : Treatment with allyl bromide and K₂CO₃ in DMF introduces the allyl ether.

-

Rearrangement : On-resin Claisen rearrangement at 200°C for 18 hours yields the product, which is cleaved using trifluoroacetic acid (TFA).

-

Yield : Isolated yields average 75–80% , with purity >95% by HPLC.

Catalytic Transesterification Approaches

Alternative routes employ transesterification of 4-hydroxyisophthalic acid diesters with allyl alcohols, though this method is less common.

Example Reaction

-

Reactants : Dimethyl 4-hydroxyisophthalate and allyl alcohol are refluxed in toluene with p-toluenesulfonic acid (PTSA) as a catalyst.

-

Conditions : 120°C for 12 hours under Dean-Stark trap to remove methanol.

-

Yield : Moderate yields (50–60% ) due to competing side reactions.

Purification and Characterization

Post-synthesis purification typically involves:

Q & A

Basic Research Questions

Q. How should researchers design a synthesis protocol for dimethyl 4-allyl-5-hydroxyisophthalate to ensure reproducibility?

- Methodological Answer : Begin with a literature review of structurally analogous compounds (e.g., dimethyl 5-aminoisophthalate in ) to infer feasible routes. Use stepwise optimization:

Esterification : Start with hydroxyisophthalic acid derivatives, employing allylation under controlled pH and temperature.

Protection/Deprotection : Use protecting groups (e.g., acetyl for hydroxyl groups) to prevent side reactions during allyl group introduction .

Purification : Employ column chromatography or recrystallization, validated via HPLC or NMR for purity (>95%) .

- Experimental Validation : Replicate conditions from similar phthalate syntheses (e.g., dimethyl isophthalate in ) and adjust parameters (catalyst, solvent) systematically.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved) is advised only in spill/emergency scenarios .

- Spill Management : Absorb with inert materials (e.g., diatomite) and dispose following hazardous waste guidelines .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to resolve allyl and ester groups. Compare with NIST spectral databases (e.g., ).

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and validate via mass spectrometry (MS) for molecular ion peaks .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., 150–200°C for similar phthalates in ).

Advanced Research Questions

Q. How can researchers evaluate the environmental fate of this compound in ecological risk assessments?

- Methodological Answer :

- Partitioning Studies : Measure log (octanol-water) and solubility to predict bioaccumulation potential .

- Degradation Pathways : Simulate photolysis (UV exposure) and hydrolysis (pH 5–9) in lab settings, analyzing metabolites via LC-MS .

- Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC50/LC50) under OECD guidelines .

Q. How can contradictions in reported synthetic yields of this compound be resolved?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting protocols while controlling variables (e.g., catalyst purity, inert atmosphere).

- Statistical Validation : Apply ANOVA to identify significant factors (e.g., reaction time, temperature) across datasets .

- Advanced Characterization : Use X-ray crystallography to confirm structural consistency and rule out polymorphic variations .

Q. What molecular modeling approaches are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density around the allyl and ester groups .

- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict aggregation behavior or solvent interactions .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to hypothesize bioactivity mechanisms .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Light Sensitivity : Use ICH Q1B guidelines to test photostability in UV/visible light chambers .

- Data Reporting : Follow IUPAC guidelines ( ) to document % purity loss, degradation products, and storage recommendations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.